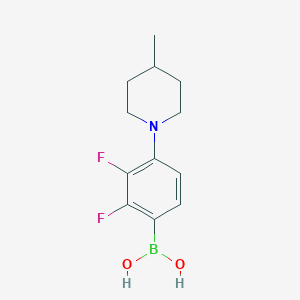

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

Overview

Description

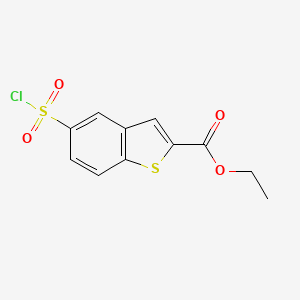

“(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid” is a type of boronic acid, which is a valuable building block in organic synthesis . It is used in various chemical reactions, including the Suzuki–Miyaura coupling .

Synthesis Analysis

The synthesis of this compound involves the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular formula of “(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid” is C12H16BF2NO2 . The molecular weight is 255.07 .Chemical Reactions Analysis

This compound is involved in the Suzuki–Miyaura coupling , a type of carbon-carbon bond-forming reaction. It also participates in the formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.Scientific Research Applications

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry .

- Application Summary : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is highly valued due to its mild and functional group tolerant reaction conditions, along with the use of stable, readily prepared, and generally environmentally benign organoboron reagents .

- Methods of Application : The Suzuki–Miyaura coupling reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

- Results or Outcomes : This reaction has been extensively applied in various fields, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Synthesis of Organoboron Compounds

- Scientific Field : Organic Synthesis .

- Application Summary : Boronic acids, such as isopropenylboronic acid pinacol ester, are used as reagents in the synthesis of organoboron compounds .

- Methods of Application : These compounds are typically prepared through reactions involving boronic acids and appropriate organic substrates .

- Results or Outcomes : The resulting organoboron compounds are valuable intermediates in organic synthesis, including Suzuki–Miyaura coupling and other palladium-catalyzed cross-coupling reactions .

Synthesis of Fluorinated Biaryl Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : Boronic acids can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

- Methods of Application : The reaction involves the coupling of a boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst .

- Results or Outcomes : The resulting fluorinated biaryl derivatives have potential applications in medicinal chemistry due to the unique properties of fluorine .

Synthesis of Flurodiarylmethanols

- Scientific Field : Organic Chemistry .

- Application Summary : Boronic acids can be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a nickel catalyst .

- Methods of Application : The reaction involves the coupling of a boronic acid with an aryl aldehyde in the presence of a nickel catalyst .

- Results or Outcomes : The resulting flurodiarylmethanols can be used as intermediates in the synthesis of various organic compounds .

Drug Design and Delivery

- Scientific Field : Medicinal Chemistry .

- Application Summary : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .

- Methods of Application : These compounds can be incorporated into drug molecules to enhance their properties or used in drug delivery systems to improve the delivery of drugs to their target sites .

- Results or Outcomes : The use of boronic acids in drug design and delivery can potentially lead to more effective and targeted treatments .

Neutron Capture Therapy

- Scientific Field : Medical Physics .

- Application Summary : Boronic acids and their esters are particularly suitable as boron-carriers for neutron capture therapy .

- Methods of Application : In neutron capture therapy, boron-containing compounds are introduced into cancer cells and then irradiated with neutrons. The boron atoms capture the neutrons and undergo fission, producing alpha particles that kill the cancer cells .

- Results or Outcomes : Neutron capture therapy can potentially provide a highly targeted treatment for cancer .

Future Directions

The future directions for the use of this compound could include further development of its synthesis process and exploration of its potential applications in organic synthesis . Additionally, more research could be conducted to better understand its mechanism of action and to determine its physical and chemical properties.

properties

IUPAC Name |

[2,3-difluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-8-4-6-16(7-5-8)10-3-2-9(13(17)18)11(14)12(10)15/h2-3,8,17-18H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEHDFUPGWWFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)N2CCC(CC2)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)

![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)

![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)

![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)

![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)